molecular formula C21H42N7O14P B1245165 3'-Deoxydihydrostreptomycin 3''-phosphate

3'-Deoxydihydrostreptomycin 3''-phosphate

Cat. No.: B1245165
M. Wt: 647.6 g/mol
InChI Key: IVYIIYNMXYWZJH-SPEROGKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-deoxydihydrostreptomycin 3''-phosphate is a streptomycin phosphate and a 3'-deoxydihydrostreptomycin.

Scientific Research Applications

Synthesis and Structural Transformation

  • A key application of 3'-Deoxydihydrostreptomycin 3''-phosphate is its synthesis from dihydrostreptomycin. This process involves the creation of a specific derivative where all hydroxyl groups except the 3″-hydroxyl group are protected, leading to the successful 3″-deoxygenation (Usui, Tsuchiya, Umezawa, & Umezawa, 1981). Additionally, a study on the synthesis of a masked derivative of 3′-Deoxydihydrostreptobiosamine, a precursor for 3″-Deoxydihydrostreptomycin, shows complex steps involving inversion, chlorination, and dechlorination, highlighting the intricate chemical processes involved (Sano, Tsuchiya, Kobayashi, Umezawa, & Umezawa, 1977).

Enzymatic Phosphorylation Studies

  • Streptomyces griseus ATCC 10971 demonstrates the enzymatic phosphorylation ability, where it can phosphorylate the N-methyl-l-glucosamine moieties of streptomycin, dihydrostreptomycin, and 3'-deoxydihydrostreptomycin, with ATP as the phosphate donor. This is significant for understanding the phosphorylation process and its role in bacterial resistance (Walker & Škorvaga, 1973).

Antibiotic Resistance and Enzyme Structure

  • The structure of aminoglycoside-3'-phosphotransferase-IIa, an enzyme responsible for antibiotic resistance and which chemically modifies antibiotics like streptomycin, provides insights into antibiotic recognition and inactivation. This is crucial for understanding how bacteria develop resistance to antibiotics, including this compound (Nurizzo et al., 2003).

Properties

Molecular Formula

C21H42N7O14P

Molecular Weight

647.6 g/mol

IUPAC Name

[(2S,3S,4S,5S,6S)-2-[(2S,3R,4S,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C21H42N7O14P/c1-5-6(3-29)15(40-18-10(26-2)17(42-43(35,36)37)11(31)7(4-30)39-18)19(38-5)41-16-9(28-21(24)25)12(32)8(27-20(22)23)13(33)14(16)34/h5-19,26,29-34H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,35,36,37)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14+,15+,16+,17-,18-,19-/m0/s1

InChI Key

IVYIIYNMXYWZJH-SPEROGKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)CO

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxydihydrostreptomycin 3''-phosphate
Reactant of Route 2
3'-Deoxydihydrostreptomycin 3''-phosphate
Reactant of Route 3
3'-Deoxydihydrostreptomycin 3''-phosphate
Reactant of Route 4
3'-Deoxydihydrostreptomycin 3''-phosphate
Reactant of Route 5
3'-Deoxydihydrostreptomycin 3''-phosphate
Reactant of Route 6
3'-Deoxydihydrostreptomycin 3''-phosphate

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